molecular formula C15H12Cl3NO2S B4274643 1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B4274643
M. Wt: 376.7 g/mol
InChI Key: GPVSTQZXXDLITH-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines a sulfonyl group with a tetrahydroquinoline ring

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2S/c16-11-8-13(18)15(9-12(11)17)22(20,21)19-7-3-5-10-4-1-2-6-14(10)19/h1-2,4,6,8-9H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVSTQZXXDLITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. The incorporation of the 2,4,5-trichlorobenzenesulfonyl group enhances the bioactivity of these compounds against various bacterial strains. Studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties
Tetrahydroquinoline derivatives have also been investigated for their potential anticancer effects. The sulfonyl group may play a crucial role in enhancing the selectivity and potency of these compounds against cancer cell lines. Experimental data suggests that specific structural modifications can lead to increased apoptosis in cancer cells .

Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For instance, it has shown promise as a potential inhibitor of proteases involved in viral replication, making it a candidate for antiviral drug development .

Agrochemical Applications

Herbicide Development
The sulfonamide structure in 1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is significant in the development of herbicides. It has been utilized as an antidote in sulfonamide herbicide formulations to mitigate toxicity in crops while maintaining efficacy against weeds . The compound’s ability to interact with plant metabolic pathways makes it valuable for designing selective herbicides.

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. The incorporation of trichlorobenzenesulfonyl moieties can enhance the thermal and mechanical properties of polymers. Research indicates that such modifications can lead to materials with improved durability and resistance to environmental factors .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against multiple strains.
Anticancer PropertiesInduced apoptosis in cancer cell lines; structure-activity relationship established.
Enzyme InhibitionPotential antiviral activity; effective against viral proteases.
Agrochemical UseEffective antidote in herbicide formulations; reduced crop toxicity while controlling weeds.
Polymer ApplicationsEnhanced mechanical properties in synthesized polymers; improved thermal stability observed.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    1,2,3,4-tetrahydroquinoline: The core structure of the target compound.

    4-chlorophenyl 2,4,5-trichlorophenyl sulfone: A related sulfone compound with similar structural features.

Uniqueness

1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the sulfonyl group with the tetrahydroquinoline ring This unique structure imparts specific chemical and biological properties that are not observed in similar compounds

Biological Activity

1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a 2,4,5-trichlorobenzenesulfonyl group. The structural characteristics contribute to its biological activity and interaction with various biological targets.

Research indicates that tetrahydroquinoline derivatives can modulate several biological pathways. Notably, compounds similar to this compound have been shown to interact with the cAMP-binding protein Epac. For instance, a related compound CE3F4 was identified as an Epac1 inhibitor that blocked guanine nucleotide exchange activity towards its effector Rap1 without influencing protein kinase A activity .

Antitumor Activity

Studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For example:

  • Cell Lines Tested : The compound's effects were evaluated on various cancer cell lines including human breast cancer (MDA-MB-231) and mouse breast cancer (Luc-4T1).
  • Mechanism : The compounds induced cell cycle arrest and apoptosis in treated cells.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCell Viability (%)MDA-MB-231Luc-4T1
3a52.5 ± 11.949.7 ± 12.7
3b64.3 ± 15.630.9 ± 8.3
3c57.6 ± 13.240.6 ± 6.8
5a79.6 ± 9.239.4 ± 12.5
5b92.1 ± 2.131.7 ± 11.5
5c81.6 ± 4.325.9 ± 3.3
5-FU 88.5 ± 0.6 64.0 ± 11.6

This table summarizes the viability percentages of different compounds compared to the standard chemotherapy drug, fluorouracil (5-FU), indicating the potential of these derivatives in cancer therapy .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of similar sulfonyl compounds:

  • Acute Oral Toxicity : Studies involving various chemicals indicated that certain sulfonyl compounds exhibit varying levels of toxicity in animal models .
  • Repellency Testing : The repellency of these chemicals against specific species has also been documented, contributing to understanding their ecological impact .

Case Studies

Several case studies highlight the therapeutic potential of tetrahydroquinoline derivatives:

  • Study on Epac Inhibition : A study identified a tetrahydroquinoline analog that inhibited Epac1 activity in cellular models, suggesting its utility in treating conditions like cardiac hypertrophy and tumor invasion .
  • Anticancer Efficacy : Research on synthesized chalcone derivatives showed promising results against breast carcinoma through mechanisms involving cell cycle arrest and apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-(2,4,5-Trichlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

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